molecular formula C14H21N3O3 B2551982 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid CAS No. 452088-62-9

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid

Cat. No.: B2551982
CAS No.: 452088-62-9
M. Wt: 279.34
InChI Key: VRHZWWOENWNDPZ-UHFFFAOYSA-N
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Description

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol . This compound is characterized by the presence of an amino group, a morpholine ring, and a benzoic acid moiety, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid typically involves the reaction of 3-nitro-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid with reducing agents to convert the nitro group to an amino group . Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or iron powder in acidic conditions are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion of nitro groups to amino groups.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The morpholine ring and amino group play crucial roles in binding to the active sites of enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-{[3-(morpholin-4-yl)propyl]amino}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring enhances its solubility and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-4-(3-morpholin-4-ylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c15-12-10-11(14(18)19)2-3-13(12)16-4-1-5-17-6-8-20-9-7-17/h2-3,10,16H,1,4-9,15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRHZWWOENWNDPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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